N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
“N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide” is a complex organic compound. It contains several functional groups, including a pyrrolidine ring, a triazine ring, a methoxy group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine and triazine rings would add a degree of rigidity to the molecule, while the methoxy and acetamide groups could participate in various intermolecular interactions .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For instance, the amine group in the pyrrolidine ring could act as a nucleophile in reactions, while the carbonyl group in the acetamide could be involved in condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the acetamide could increase its solubility in polar solvents .
Scientific Research Applications
Neuroprotective Potential
Research into N-acylaminophenothiazines, compounds structurally related to the query chemical, has shown these agents display multifunctional activities for potential Alzheimer's disease treatment. They exhibit selective inhibition of butyrylcholinesterase, neuroprotection against damage from exogenous and mitochondrial free radicals, low toxicity, CNS penetration, modulation of cytosolic calcium concentration, and protection against various neurotoxic threats (González-Muñoz et al., 2011).
Anticancer Modifications
Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea have been explored for their anticancer effects. These modifications aimed to retain antiproliferative activity against human cancer cell lines while reducing acute oral toxicity. Compounds with the alkylurea moiety demonstrated potent inhibitory activities against PI3Ks and mTOR, suggesting their potential as effective anticancer agents with reduced toxicity (Wang et al., 2015).
Future Directions
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3/c1-24(2)18-21-16(22-19(23-18)25-10-6-7-11-25)12-20-17(26)13-28-15-9-5-4-8-14(15)27-3/h4-5,8-9H,6-7,10-13H2,1-3H3,(H,20,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMAITKVGHYIQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)COC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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